molecular formula C17H26N2O B6080065 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine

1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine

Cat. No. B6080065
M. Wt: 274.4 g/mol
InChI Key: DXJFYYCZPXFUTO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine, also known as IPP, is a compound that belongs to the class of piperazine derivatives. IPP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine is not fully understood. However, it is believed that 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine exerts its biological effects by binding to specific receptors in the body. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has also been shown to bind to dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects
1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has also been shown to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has also been shown to inhibit the replication of viruses, which makes it a potential candidate for the development of anti-viral drugs.

Advantages and Limitations for Lab Experiments

1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine is also stable under various conditions, which allows for long-term storage. However, 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine is also relatively toxic, which requires careful handling and disposal.

Future Directions

1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has several potential future directions for scientific research. It could be further studied for its potential use as a therapeutic agent for various diseases. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine could also be studied for its potential use as a diagnostic tool for the detection of diseases. The mechanism of action of 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine could be further elucidated to better understand its biological effects. The synthesis of 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine could also be optimized to improve its yield and purity. Finally, 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine could be further studied for its potential use in combination with other compounds to enhance its biological effects.
Conclusion
In conclusion, 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine is a compound that has been extensively studied for its potential applications in scientific research. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for the detection of diseases. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has several advantages for lab experiments, but also has some limitations. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has several potential future directions for scientific research, which could further enhance our understanding of its biological effects.

Synthesis Methods

The synthesis of 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine involves the reaction between 1-(4-bromobut-2-en-1-yl)piperazine and 2-isopropylphenol. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using chromatographic techniques. The purity of the product is determined using spectroscopic methods.

Scientific Research Applications

1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases. 1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for the detection of diseases.

properties

IUPAC Name

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-15(2)16-7-3-4-8-17(16)20-14-6-5-11-19-12-9-18-10-13-19/h3-8,15,18H,9-14H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJFYYCZPXFUTO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC=CCN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1OC/C=C/CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.